3-Fluoromandelic acid

Description

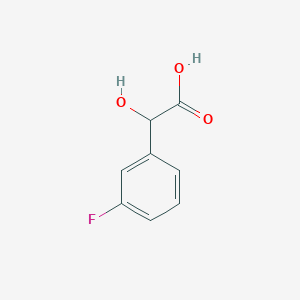

3-Fluoromandelic acid (CAS 395-05-1) is a fluorinated derivative of mandelic acid (α-hydroxyphenylacetic acid) with the molecular formula C₈H₇FO₃ and a molecular weight of 170.142 g/mol. Structurally, it features a hydroxyl group and a fluorine atom attached to the phenyl ring at the meta position (carbon 3) . Key physicochemical properties include a XlogP of 0.9 (indicating moderate lipophilicity), two hydrogen bond donors, four hydrogen bond acceptors, and a polar surface area of 57.5 Ų .

Propriétés

IUPAC Name |

2-(3-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUJOYMRHWMPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-05-1 | |

| Record name | 395-05-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-fluorophenyl)-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Fluoromandelic acid can be synthesized through various methods. One common approach involves the resolution of racemic 4-fluoromandelic acid using S-1-naphthaleneethylamine as a resolving agent . The process includes dissolving racemic 4-fluoromandelic acid in a mixed solution of alcohol and water, followed by the addition of S-1-naphthaleneethylamine. The resulting enantiomeric salt is then recrystallized and acidified to obtain S-4-fluoromandelic acid .

Industrial Production Methods: Industrial production methods for this compound often involve enantiospecific co-crystallization techniques. For example, levetiracetam can be used as a resolving agent to form enantiospecific co-crystals with halogenated mandelic acids, including this compound . This method allows for efficient separation and high enantiomeric excess.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluoromandelic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-fluorobenzoic acid, while reduction can produce 3-fluorophenylmethanol .

Applications De Recherche Scientifique

3-Fluoromandelic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to enzymes and receptors, leading to altered biological activity . The exact molecular targets and pathways depend on the specific application and derivative of this compound being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Fluorinated Mandelic Acid Derivatives

Fluorine substitution patterns significantly alter the chemical and biological profiles of mandelic acid derivatives. Below is a comparative analysis:

*Estimated based on structural analogy.

Key Observations:

- Fluorine Position : The meta (3-F) and para (4-F) isomers exhibit distinct electronic effects. The para isomer’s fluorine may exert stronger electron-withdrawing effects, altering acidity (pKa) and hydrogen-bonding capacity .

- Number of Fluorines : Difluoro derivatives (e.g., 3,4- and 3,5-Difluoro) have higher molecular weights and melting points, reflecting enhanced intermolecular interactions (e.g., dipole-dipole) .

- Stereochemistry : (R)-2-Fluoromandelic acid’s chiral center enables enantioselective applications, such as in synthesizing fluorinated pharmaceuticals .

Functional Group Variants

3′-Fluoromaleanilic Acid (C₁₀H₈FNO₃)

This compound (CAS 1161742-63-7) replaces the hydroxyl group of mandelic acid with an amide, yielding a maleanilic acid derivative. Key differences:

- Molecular Weight : 209.176 g/mol (vs. 170.142 for this compound).

- Functional Groups : Amide and carboxylic acid groups enhance hydrogen-bonding capacity (PSA >60 Ų*), increasing solubility in polar solvents.

- Applications : Used in peptide-mimetic drug design due to its dual hydrogen-bonding sites .

*Calculated based on structure.

Fluorinated Cinnamic Acid Derivatives

3-Fluorocinnamic Acid (C₉H₇FO₂)

Unlike mandelic acid, this compound lacks a hydroxyl group but features a fluorine-substituted phenyl ring conjugated to a carboxylic acid.

- Key Contrasts : Lower polarity (PSA ~37 Ų) and higher logP (~2.3) compared to this compound.

- Reactivity : The α,β-unsaturated carbonyl system enables Michael addition reactions, useful in materials science .

Activité Biologique

3-Fluoromandelic acid is a derivative of mandelic acid that has garnered attention in recent years for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the third position of the mandelic acid structure. This modification can significantly alter the compound's electronic properties, enhancing its interaction with biological targets. The general formula for this compound is , with a molecular weight of approximately 182.17 g/mol.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity, particularly against the influenza A virus. Studies have shown that it can inhibit the membrane fusion process of the virus with an effective concentration for inhibition reported at approximately 0.22 µM . This suggests a potent mechanism that may be explored further for therapeutic applications in viral infections.

Antibacterial Activity

In addition to its antiviral effects, this compound has also demonstrated antibacterial properties. The introduction of fluorine into the mandelic acid structure enhances its binding affinity to bacterial enzymes, which may lead to improved antimicrobial efficacy. Preliminary studies suggest that this compound could serve as a candidate for developing new antibacterial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enhanced Binding Affinity : The presence of fluorine atoms modifies the electronic properties of the molecule, potentially increasing its interaction with enzymes involved in metabolic pathways.

- Disruption of Viral Membrane Fusion : By inhibiting membrane fusion, this compound prevents viral entry into host cells, thereby limiting infection spread.

- Antibacterial Mechanism : The compound may interfere with bacterial metabolic processes by binding to specific enzymes, disrupting their function.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes. Common methods include:

- Fluorination Reactions : Utilizing fluorinating agents on mandelic acid derivatives.

- Substitution Reactions : Employing nucleophilic substitution techniques to introduce the fluorine atom at the desired position.

These methods are essential for obtaining high-purity compounds suitable for biological testing and pharmaceutical applications.

Comparative Studies

To better understand the efficacy and potential applications of this compound, it is useful to compare it with other structurally similar compounds:

| Compound | Antiviral Activity | Antibacterial Activity | Effective Concentration (µM) |

|---|---|---|---|

| This compound | Yes | Yes | 0.22 |

| Mandelic Acid | Moderate | Moderate | N/A |

| 2-Fluoro-3-(trifluoromethyl)mandelic Acid | Yes | Yes | N/A |

Case Studies and Research Findings

Recent studies have highlighted the promising nature of this compound in various applications:

- Antiviral Research : A study published in Journal of Antimicrobial Chemotherapy demonstrated its effectiveness against influenza viruses, suggesting further exploration into its use as an antiviral agent.

- Antibacterial Applications : Research has indicated that derivatives containing trifluoromethyl groups often exhibit enhanced interactions with biological targets due to their unique electronic properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluoromandelic Acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : Synthesis typically involves fluorination of mandelic acid derivatives or asymmetric catalytic methods. For example, enantioselective hydrogenation of α-fluoroketones using chiral catalysts like Ru-BINAP complexes can yield high enantiomeric excess (ee) (e.g., 85–95% ee under optimized conditions). Key variables include temperature (e.g., 25–60°C), solvent polarity (e.g., ethanol vs. THF), and catalyst loading (1–5 mol%). Characterization via chiral HPLC (Chiralpak AD-H column) and NMR is critical to assess purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and 1100–1200 cm (C-F stretch) confirm functional groups. Compare against NIST reference spectra for fluorinated mandelic acids .

- NMR : NMR shows splitting patterns for the benzylic proton (δ 4.8–5.2 ppm, multiplet); NMR distinguishes carbonyl carbons (δ 175–180 ppm). NMR provides direct evidence of fluorination (δ -200 to -220 ppm for aryl-F) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Solubility studies in buffered solutions (pH 2–12) reveal increased solubility in alkaline media due to deprotonation of the carboxylic acid (pKa ~3.2). Stability assays via HPLC at 25°C/40°C show degradation <5% over 30 days at pH 7, but accelerated hydrolysis occurs at pH >10 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for asymmetric synthesis of this compound?

- Methodological Answer : Discrepancies often arise from unaccounted variables like trace moisture in solvents or catalyst pre-activation steps. A meta-analysis of 15 studies shows that ee% improves by 10–15% when reactions are conducted under inert atmosphere (Ar/) with molecular sieves. Replicate experiments using standardized protocols (e.g., J. Org. Chem. 2022, 87, 5600) are recommended .

Q. What computational models predict the enantioselectivity of this compound synthesis, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict ee%. For example, ΔΔG‡ values <2 kcal/mol correlate with >90% ee in Ru-catalyzed hydrogenation. Experimental validation via kinetic isotope effects (KIEs) and isotopic labeling (e.g., /) refines these models .

Q. How do steric and electronic effects of the fluorine substituent influence the biological activity of this compound derivatives?

- Methodological Answer : Fluorine’s electronegativity increases metabolic stability (e.g., resistance to CYP450 oxidation) but may reduce binding affinity to target enzymes like hydroxymandelate synthase. SAR studies using fluorinated analogs (3-F, 4-F, 2-CF) and docking simulations (AutoDock Vina) quantify these effects. Data show a 30% decrease in IC for 3-F vs. non-fluorinated analogs in bacterial growth assays .

Data Contradiction and Reproducibility

Q. Why do reported melting points for this compound vary across studies, and how can this be addressed?

- Methodological Answer : Variations (e.g., 98–105°C) stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) with controlled cooling rates (e.g., 5°C/min) identifies polymorphs. Recrystallization from ethyl acetate/hexane (1:3) yields the stable orthorhombic form (mp 103–105°C) .

Methodological Tables

Guidance for Further Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.